molecular formula C19H14N2O2S2 B2946128 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide CAS No. 921862-38-6

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2946128
CAS No.: 921862-38-6
M. Wt: 366.45
InChI Key: KRWVDQNQEVUBHD-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a benzothiazole ring system fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of hydroxylated or carboxylated derivatives.

  • Reduction: Production of reduced phenyl or thiophene derivatives.

  • Substitution: Introduction of various functional groups at specific positions on the benzothiazole or thiophene rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties[_{{{CITATION{{{_2{Synthesis, Structure and Antifungal Activity of New 3-(5-Aryl-1,3,4 ....

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound's unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed biological activities.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl)acetamide: Similar structure but lacks the thiophene ring.

  • N-(benzo[d]thiazol-2-yl)-2-(pyridin-2-yl)acetamide: Similar core structure with a pyridine ring instead of thiophene.

Uniqueness: N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide stands out due to its unique combination of benzothiazole and thiophene rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c22-16-8-7-12(20-18(23)11-13-4-3-9-24-13)10-14(16)19-21-15-5-1-2-6-17(15)25-19/h1-10,22H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWVDQNQEVUBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CC4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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